1-Methylbenzo(c)phenanthrene

Übersicht

Beschreibung

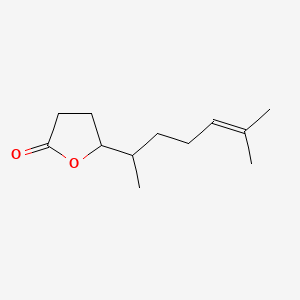

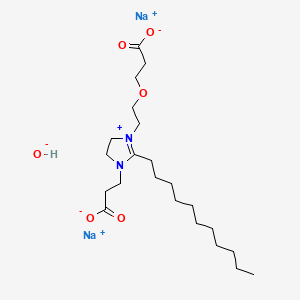

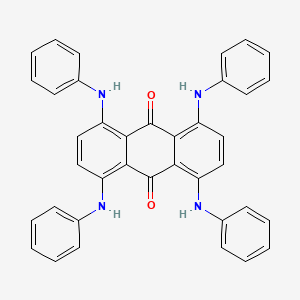

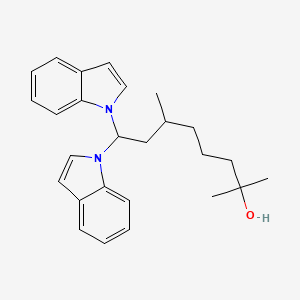

1-Methylbenzo©phenanthrene is a polycyclic aromatic hydrocarbon . It is a nonplanar molecule due to the presence of a methyl group . The molecular formula is C19H14 and it has a molecular weight of 242.3145 .

Synthesis Analysis

The synthesis of phenanthridinone scaffolds, which are important heterocyclic frameworks present in a variety of complex natural products, has been achieved by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions . A transition-metal-free phenanthrene synthesis starting from readily accessible ortho-amino-biaryls has also been reported . The biarylamines are in situ transformed into the corresponding diazonium salts which upon single electron reduction give the corresponding aryl radicals .

Molecular Structure Analysis

The molecular structure of 1-Methylbenzo©phenanthrene is characterized by the fusion of four benzene rings . The presence of a methyl group introduces nonplanarity to the structure .

Chemical Reactions Analysis

Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene can be degraded by microorganisms . The transcriptome analysis has resulted in a complete set of enzyme genes related to the phenanthrene biodegradation pathway . The analysis of key enzymes led to the inference of a possible phenanthrene biodegradation pathway: the salicylic acid degradation pathway .

Physical And Chemical Properties Analysis

1-Methylbenzo©phenanthrene has a molecular weight of 242.31 . Other physical and chemical properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, water solubility, octanol/water partition coefficient, and critical pressure, temperature, and volume are calculated properties .

Wissenschaftliche Forschungsanwendungen

1. Spectroscopic Analysis and Stereochemistry

- The circular dichroism and electronic absorption spectra of (+)-1-fluoro-12-methylbenzo[c]phenanthrene were studied, providing insights into the stereochemistry of benzo[c]phenanthrene derivatives. This research suggests that (+)-1-fluoro-12-methylbenzo[c]phenanthrene has the form of a segment of a right-handed helix, as viewed perpendicular to the mean molecular plane (Kemp & Mason, 1966).

2. Natural Occurrence and Biological Activity

- A review covering various naturally occurring phenanthrene compounds, including methylated derivatives like 1-Methylbenzo(c)phenanthrene, found in higher plants, mainly in the Orchidaceae family. These compounds, often used in traditional medicine, have been studied for their cytotoxicity, antimicrobial, and other biological activities (Kovács, Vasas & Hohmann, 2008).

3. Conformational Studies

- NMR data of 4-phenylphenanthrenes and 1-phenylbenzo[c]phenanthrene derivatives, including 1-Methylbenzo(c)phenanthrene, have shown interesting conformational properties and rotational behaviors. These findings contribute to the understanding of molecular structures and dynamics in crowded molecular environments (Laarhoven, Peters & Tinnemans, 1978).

4. Photochemical Stability and Environmental Impact

- The photochemical stability of phenanthrenes, including derivatives like 1-Methylbenzo(c)phenanthrene, was studied in a context simulating oil spills in water. This research suggests that methylated phenanthrenes demonstrate enhanced stability compared to their non-methylated counterparts, making them potential markers for oil pollution (Andersson, 1993).

5. Chemical Synthesis and Molecular Properties

- A study on the electron density of 4-methyl-[4]helicene (or 4-methylbenzo[c]phenanthrene) highlighted the molecule's twisted geometry and its impact on local aromaticity and intramolecular interactions. Such studies are significant for understanding the reactivity and biological implications of these molecules (Wolstenholme, Matta & Cameron, 2007).

Safety and Hazards

Zukünftige Richtungen

The gas chromatographic retention behaviour of 16 polycyclic aromatic hydrocarbons (PAHs) and alkylated PAHs on a new ionic liquid stationary phase has been studied . The SLB-ILPAH phase showed some interesting elution shifts: 1,12-dimethylbenzo©phenanthrene (228-C2) eluted before benz(a)anthracene and other PAHs with MWs of 228 g/mol and 1-methylbenzo©phenanthrene (228-C1) eluted before 1-methylpyrene (202-C1) . This provides a potential for use in comprehensive two-dimensional GC (GC×GC) .

Eigenschaften

IUPAC Name |

1-methylbenzo[c]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-7-15-11-12-16-10-9-14-6-2-3-8-17(14)19(16)18(13)15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYAQLRNUYAINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=C2C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193749 | |

| Record name | 1-Methylbenzo(C)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4076-39-5 | |

| Record name | 1-Methylbenzo(c)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylbenzo[c]phenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylbenzo(C)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLBENZO(C)PHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLBENZO(C)PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPF32D037H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B1620384.png)